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molecular formula C6H11N3 B115065 4-Isopropyl-1H-pyrazol-3-amine CAS No. 151521-49-2

4-Isopropyl-1H-pyrazol-3-amine

Cat. No. B115065
M. Wt: 125.17 g/mol
InChI Key: UQTLFNBARWAWIS-UHFFFAOYSA-N
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Patent
US08067424B2

Procedure details

Next, 2-formyl-3-methylbutanenitrile 2 (9.97 g, 90 mmol), hydrazine hydrate (5.68 mL, 117 mmol) and glacial acetic acid (9.02 mL, 158 mmol) were dissolved in EtOH (250 mL) and the mixture was heated under reflux for 16 h. The reaction was then concentrated to approximately one third of the original volume. The residue was diluted with sat. NaHCO3 (100 mL) and the product extracted with CH2Cl2 (3×100 mL). The combined organic fractions were washed with brine, dried over MgSO4 and the solvent was removed in vacuum. Crude 4-isopropyl-1H-pyrazol-5-amine (3) was obtained as a yellow oil (7.17 g, 64%).
Quantity
9.97 g
Type
reactant
Reaction Step One
Quantity
5.68 mL
Type
reactant
Reaction Step One
Quantity
9.02 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]([CH:6]([CH3:8])[CH3:7])[C:4]#[N:5])=O.O.[NH2:10][NH2:11].C(O)(=O)C>CCO>[CH:6]([C:3]1[CH:1]=[N:10][NH:11][C:4]=1[NH2:5])([CH3:8])[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
9.97 g
Type
reactant
Smiles
C(=O)C(C#N)C(C)C
Name
Quantity
5.68 mL
Type
reactant
Smiles
O.NN
Name
Quantity
9.02 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated to approximately one third of the original volume
ADDITION
Type
ADDITION
Details
The residue was diluted with sat. NaHCO3 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted with CH2Cl2 (3×100 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C=NNC1N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 7.17 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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